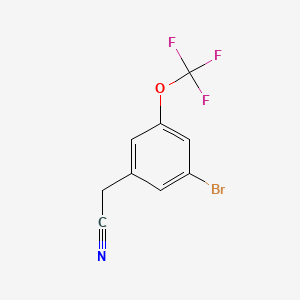

3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIWPXWPBQBQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, making it a highly sought-after substituent in the design of novel therapeutics. This guide provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a key building block that embodies the advantageous properties of this functional group. Its CAS number is 1092461-34-1.[1][2] This document will delve into the synthesis, spectroscopic characterization, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Structural Attributes

This compound is a substituted aromatic nitrile with the molecular formula C₉H₅BrF₃NO and a molecular weight of 280.05 g/mol .[1][2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the trifluoromethoxy and nitrile functionalities impart distinct electronic and steric properties that are crucial for its utility as a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1092461-34-1 | [1][2] |

| Molecular Formula | C₉H₅BrF₃NO | [1][2] |

| Molecular Weight | 280.05 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Experimental Protocol (Hypothetical)

Step 1: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde to 3-Bromo-5-(trifluoromethoxy)benzyl alcohol

-

To a stirred solution of 3-Bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzyl alcohol.

Step 2: Conversion of 3-Bromo-5-(trifluoromethoxy)benzyl alcohol to 3-Bromo-5-(trifluoromethoxy)benzyl bromide

-

The crude 3-Bromo-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) is dissolved in a suitable anhydrous solvent like diethyl ether or dichloromethane.

-

Phosphorus tribromide (0.5 eq), dissolved in the same solvent, is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched with ice-water, and the layers are separated. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to afford the benzyl bromide.

Step 3: Synthesis of this compound

-

To a solution of 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) is added.

-

The mixture is heated to 50-60 °C and stirred for 4-6 hours.

-

After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a prediction of the key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.5-7.8 ppm (m, 3H): Aromatic protons exhibiting complex splitting patterns due to bromine and trifluoromethoxy substitution.

-

δ 3.8 ppm (s, 2H): A singlet corresponding to the benzylic methylene protons (-CH₂CN).

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 149-151 ppm (q, J ≈ 2 Hz): Carbon attached to the -OCF₃ group.

-

δ 118-125 ppm (q, J ≈ 258 Hz): Carbon of the -OCF₃ group.

-

δ 115-135 ppm: Aromatic carbons.

-

δ 117 ppm: Carbon of the nitrile group (-CN).

-

δ 25 ppm: Benzylic methylene carbon (-CH₂CN).

FT-IR (KBr, cm⁻¹):

-

~2250 cm⁻¹: Characteristic sharp absorption for the nitrile (-C≡N) stretching vibration.

-

~1250-1050 cm⁻¹: Strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group.

-

~1600, 1470 cm⁻¹: Aromatic C=C stretching vibrations.

-

~700-900 cm⁻¹: C-H out-of-plane bending vibrations of the substituted benzene ring.

Mass Spectrometry (EI):

-

m/z 280/282: Molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation pattern: Likely to show loss of Br, CN, and OCF₃ fragments.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates.[4] The phenylacetonitrile scaffold is a common structural motif in a variety of biologically active compounds. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of a wide chemical space.

Safety and Handling

This compound is classified as an irritant.[2] As with all nitriles, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water. In case of inhalation, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle, a stabilizing and lipophilic trifluoromethoxy group, and a versatile nitrile functionality makes it an ideal starting material for the synthesis of a diverse range of novel compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a valuable resource for researchers aiming to leverage the power of fluorination in their drug development programs.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]

- Google Patents. Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

This document provides an in-depth technical overview of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a specialized chemical intermediate. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's synthesis, chemical behavior, and potential applications. This guide moves beyond a simple recitation of facts to explore the causal relationships behind its synthetic utility and the strategic value of its unique structural features.

Core Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound distinguished by three key functional groups: an aryl bromide, a cyanomethyl (phenylacetonitrile) moiety, and a trifluoromethoxy substituent. This strategic combination makes it a highly valuable building block for introducing a trifluoromethoxyphenyl group into more complex molecular architectures, a common strategy in modern drug discovery to enhance metabolic stability and cell permeability.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1092461-34-1 | [1] |

| Molecular Formula | C₉H₅BrF₃NO | [1] |

| Molecular Weight | 280.05 g/mol | [1] |

| Hazard Identification | Irritant | [1] |

| GHS Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |[1] |

Below is a diagram representing the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

While specific manufacturing protocols for this exact molecule are proprietary, a chemically sound and robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the cyanation of a corresponding benzyl halide, which itself is derived from a substituted toluene. This multi-step process is designed for scalability and control.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a validated, general method for the synthesis of phenylacetonitriles from toluene precursors and serves as a reliable template.[2][3]

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

-

Reactor Setup: A three-necked, round-bottomed flask is charged with 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent. The flask is equipped with a reflux condenser, a mechanical stirrer, and a port for an inert gas inlet.

-

Initiation: A catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added to the mixture.

-

Scientific Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator generates initial radicals upon heating or UV irradiation, which then abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position highly selective for halogenation.

-

-

Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and stirred vigorously. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene. This intermediate is often used in the next step without further purification.

Step 2: Cyanation

-

Reactor Setup: The crude benzyl bromide intermediate is dissolved in a suitable solvent system, such as a mixture of acetone and water.

-

Reaction: Sodium cyanide (NaCN, 1.2 eq) is added portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30°C.

-

Scientific Rationale: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The presence of water can help dissolve the cyanide salt, while a polar aprotic solvent like acetone facilitates the SN2 mechanism.

-

-

Work-up and Purification: After the reaction is complete, the majority of the organic solvent is removed under reduced pressure. The remaining aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is then purified by column chromatography or distillation under reduced pressure.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a versatile scaffold in multi-step syntheses.

Caption: Reactivity map showing the synthetic potential of the key functional groups.

-

Aryl Bromide: This is the primary handle for diversification via metal-catalyzed cross-coupling reactions. It allows for the precise and controlled formation of new carbon-carbon (Suzuki, Heck, Sonogashira) or carbon-heteroatom (Buchwald-Hartwig amination/etherification) bonds. This functionality is essential for building the core scaffolds of complex target molecules.

-

Nitrile Group: The nitrile is a versatile functional group synthon. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid or phenylacetamide derivative.

-

Reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the valuable 2-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-amine. Primary amines are critical functionalities in many bioactive molecules.

-

-

Trifluoromethoxy (-OCF₃) Group: This group is not typically used for chemical transformations but is incorporated for its profound effect on molecular properties. It is a strong electron-withdrawing group and is highly lipophilic. In drug development, its inclusion often improves metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding affinity and cell membrane permeability.[4][5]

Applications in Medicinal Chemistry and Drug Discovery

While this specific compound is a building block rather than a final drug, its structural motifs are prevalent in modern pharmaceuticals. The trifluoromethoxy group, in particular, is considered a "super-substituent" in medicinal chemistry. Its presence can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Professionals in drug development utilize intermediates like this to:

-

Synthesize Libraries: The reactive bromide handle allows for the rapid synthesis of a large library of related compounds for high-throughput screening.

-

Introduce Key Pharmacophores: The phenylacetonitrile moiety can be elaborated into a wide range of pharmacophores, including phenethylamines and phenylacetic acids, which are common in active pharmaceutical ingredients (APIs).

-

Optimize Lead Compounds: During lead optimization, installing a trifluoromethoxy group can be a key strategy to improve a compound's metabolic half-life and overall drug-like properties.[6]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: The compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1]

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a convergence of desirable features for modern chemical synthesis. Its orthogonal reactive sites—the cross-coupling-ready aryl bromide and the versatile nitrile—combined with the property-enhancing trifluoromethoxy group, provide chemists with a powerful tool for the efficient construction of complex and potentially bioactive molecules. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in research and development.

References

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE.[Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile.[Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline.[Link]

-

Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile.[Link]

-

PubChem. Phenylacetonitrile.[Link]

- Google Patents.CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors.[Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.[Link]

-

ChemSrc. phenyl acetonitrile, 140-29-4.[Link]

-

Organic Syntheses. 3-bromophthalide.[Link]

-

Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile.[Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile.[Link]

Sources

- 1. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 6. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-(trifluoromethoxy)phenylacetonitrile molecular weight

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, offering a valuable resource for professionals engaged in advanced chemical synthesis and drug discovery. We will explore its physicochemical properties, plausible synthetic routes with mechanistic rationale, potential applications derived from its unique structural motifs, and essential safety and handling protocols.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its structure is distinguished by three key functional groups which impart specific reactivity and properties: a phenylacetonitrile core, a bromine atom, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in modern medicinal chemistry. It is a highly lipophilic and metabolically stable hydrogen bond acceptor, often used to enhance a drug candidate's membrane permeability and metabolic resistance.[1]

The strategic placement of the bromine atom at the meta-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles.

Below is a summary of the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092461-34-1 | [2] |

| Molecular Formula | C₉H₅BrF₃NO | [2] |

| Molecular Weight | 280.05 g/mol | [2] |

| Hazard Identification | Irritant | [2] |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill, dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; CH2 [label="CH₂"]; CN [label="C≡N"]; Br [label="Br"]; O [label="O"]; CF3 [label="CF₃"];

// Arrange the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Attach substituents C1 -- CH2 -- CN; C3 -- Br; C5 -- O -- CF3;

// Position nodes for aclear layout C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

CH2 [pos="0,2.5!"]; CN [pos="0,3.5!"]; Br [pos="-2.6,-1.5!"]; O [pos="2.6,-1.5!"]; CF3 [pos="3.9,-1.5!"]; }

Caption: 2D Structure of this compound.

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: Two-Step Synthesis

Step 1: Benzylic Bromination of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

The synthesis begins with the free-radical bromination of the corresponding toluene precursor at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing electrophilic aromatic substitution on the electron-rich ring. A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction.

-

Protocol:

-

To a solution of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77-80°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethoxy)benzene. This product is often unstable and should be used immediately in the next step.[3]

-

Step 2: Cyanation of 1-(Bromomethyl)-3-bromo-5-(trifluoromethoxy)benzene

This step is a classic Sₙ2 reaction where the cyanide anion displaces the bromide. The choice of solvent is critical; polar aprotic solvents like acetone, DMSO, or DMF are ideal as they solvate the cation of the cyanide salt without solvating the nucleophile, thus increasing its reactivity. Using anhydrous conditions is crucial to prevent the hydrolysis of the reactive benzyl bromide back to the alcohol.[3]

-

Protocol:

-

In a well-ventilated fume hood, dissolve the crude benzyl bromide from the previous step in anhydrous acetone or DMF.

-

Add sodium cyanide (NaCN, 1.2 eq) to the solution. The use of a phase-transfer catalyst can sometimes improve yields for less reactive halides.[4]

-

Heat the heterogeneous mixture to reflux with vigorous stirring for several hours (monitoring by TLC is recommended).

-

After cooling, filter the mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane, and wash thoroughly with water and brine to remove any remaining cyanide salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Proposed two-step synthesis workflow.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules with desirable pharmacological or material properties.

A. Medicinal Chemistry Scaffolding

The trifluoromethoxy group is a powerful tool in drug design for modulating physicochemical properties.[1] The parent scaffold of this molecule can be seen in analogues investigated for various therapeutic targets. For instance, related bromo- and trifluoromethyl-substituted aromatics have been used to develop inhibitors of enzymes like acetyl- and butyrylcholinesterase, which are relevant in Alzheimer's disease research.[5] The phenylacetonitrile moiety itself is a precursor to phenethylamines, a common pharmacophore.

B. Agrochemical Development

Substituted phenylacetonitriles are common intermediates in the synthesis of pesticides and herbicides. The combination of a halogen and a trifluoromethoxy group can lead to compounds with high biological activity and appropriate environmental persistence.

C. Materials Science

The rigid aromatic core and polar functional groups make this molecule a candidate for creating liquid crystals or other organic electronic materials, where fine-tuning of electronic properties via substitution is key.

The diagram below illustrates the key reactive sites and potential downstream transformations.

Caption: Key reactive sites and potential transformations.

Safety, Handling, and Analytical Profile

As with any specialized laboratory chemical, adherence to strict safety protocols is paramount. The primary known hazard is irritation, but given its structure, other potential hazards should be assumed until proven otherwise.[2]

Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the presence of bromine and fluorine, incineration may require specialized scrubbers.

Table 2: GHS Hazard Profile (Inferred from Analogous Compounds)

| Hazard Class | Statement | Source (Analogous Cmpd.) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8][9] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [8][9] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [8][9] |

Note: This table is based on data for structurally similar compounds and should be used for precautionary guidance.

Expected Spectroscopic Data

For structural verification and quality control, the following spectroscopic signatures are expected:

Table 3: Predicted Analytical Characterization Data

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), likely appearing as two singlets (or narrow triplets, J≈2 Hz) and one doublet of doublets, reflecting the 1,3,5-substitution pattern.- Methylene Protons (-CH₂-): A sharp singlet around 3.8-4.2 ppm. |

| ¹³C NMR | - Signals for 9 distinct carbons, including the nitrile carbon (~117 ppm), methylene carbon (~25 ppm), and six aromatic carbons, with C-F and C-Br coupling potentially visible. The carbon attached to the -OCF₃ will show a quartet. |

| ¹⁹F NMR | - A sharp singlet for the -OCF₃ group, with a chemical shift characteristic of trifluoromethoxy aromatics. |

| IR Spectroscopy | - A sharp, medium-intensity peak for the C≡N stretch (~2250 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹).- C-Br stretching in the fingerprint region (~500-650 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) and (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Conclusion

This compound represents a highly functionalized and valuable intermediate for advanced chemical synthesis. While specific data on this exact molecule is sparse, a comprehensive understanding of its properties, reactivity, and safety can be expertly inferred from its constituent parts and comparison to well-documented analogues. Its trifluoromethoxy group offers a strategic advantage for modulating biological properties in drug discovery, and the presence of both bromo and nitrile functionalities provides dual points for diversification. This guide serves as a foundational resource for researchers looking to leverage this compound's unique potential in their R&D endeavors.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Kapková, P., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Medicinal Chemistry, 16(7). [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

PrepChem. Synthesis of phenylacetonitrile. [Link]

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

European Journal of Medicinal Chemistry. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

Abstract

3-Bromo-5-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application, registration, and quality control. This guide provides a comprehensive analysis of the expected spectral characteristics of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation. The methodologies and rationales described herein serve as a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction and Molecular Structure

The precise characterization of a molecule's structure is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the atomic and molecular framework, revealing connectivity, functional groups, and overall architecture. This compound (C₉H₅BrF₃NO, Molar Mass: 280.05 g/mol ) is a molecule that incorporates several spectroscopically active functionalities: a substituted benzene ring, a bromine atom, a trifluoromethoxy group, and a cyanomethyl (acetonitrile) moiety.[1] Each of these components imparts a unique signature to the NMR, IR, and MS spectra, which, when analyzed in concert, allow for unambiguous identification.

This guide explains the theoretical underpinnings and expected spectral data for this molecule, providing scientists with the predictive knowledge required to confirm its identity upon synthesis or to identify it in complex mixtures.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals from the aliphatic methylene (-CH₂-) protons and the three aromatic protons.

Predicted ¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.0 - 8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[2][3] The electronic properties of the substituents (-Br, -OCF₃, -CH₂CN) will further influence the precise chemical shifts.

-

The -Br and -OCF₃ groups are electron-withdrawing via induction but weak donors via resonance. The -CH₂CN group is weakly electron-withdrawing.

-

H-4: This proton is situated between two electron-withdrawing groups (-Br and -OCF₃) and is expected to be the most deshielded, appearing as a triplet (or more accurately, a triplet of triplets with small coupling constants, often appearing as a broad singlet or fine triplet).

-

H-2 and H-6: These two protons are ortho to the -CH₂CN group and meta to the other substituents. They are in slightly different environments but are expected to have similar chemical shifts. They will likely appear as closely spaced triplets or broad singlets. The coupling between H-2 and H-6 is a four-bond coupling (meta-coupling), which is typically small (2-3 Hz).

-

-

Aliphatic Region (δ 3.5 - 4.5 ppm): The methylene protons (-CH₂CN) are benzylic, meaning they are adjacent to the aromatic ring.[2] Their chemical shift is moved downfield from typical aliphatic protons. They are not coupled to any other protons, so they will appear as a sharp singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂CN | ~3.8 - 4.0 | Singlet (s) | N/A | 2H |

| Aromatic H-2 | ~7.4 - 7.6 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |

| Aromatic H-4 | ~7.6 - 7.8 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |

| Aromatic H-6 | ~7.5 - 7.7 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A typical experiment on a 400 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent residual peak or TMS.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each chemically distinct carbon.

Predicted ¹³C NMR Spectrum Analysis

-

Aromatic Region (δ 110 - 165 ppm):

-

C-Br (C-3): The carbon directly attached to bromine will be shifted downfield. Its predicted chemical shift is around δ 122-125 ppm.

-

C-OCF₃ (C-5): The carbon bonded to the trifluoromethoxy group will be significantly deshielded and is expected around δ 148-152 ppm. It will likely appear as a quartet due to coupling with the three fluorine atoms (JC-F).

-

C-CH₂CN (C-1): The ipso-carbon attached to the cyanomethyl group is expected around δ 130-135 ppm.

-

C-2, C-4, C-6: These carbons bearing hydrogen atoms will have chemical shifts influenced by their position relative to the substituents. They are expected in the δ 115-130 ppm range.

-

-

Nitrile Carbon (-C≡N): The nitrile carbon is characteristically found in the δ 115-125 ppm range.[4]

-

Methylene Carbon (-CH₂CN): This benzylic carbon will appear in the aliphatic region, typically around δ 25-35 ppm.

-

Trifluoromethoxy Carbon (-OCF₃): The carbon of the -CF₃ group will resonate around δ 120-125 ppm and will appear as a distinct quartet due to strong one-bond coupling to the three fluorine atoms (¹JC-F ≈ 250-300 Hz).[5]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

| -C H₂CN | 25 - 35 | Singlet (s) |

| -C ≡N | 117 - 122 | Singlet (s) |

| -OC F₃ | 120 - 125 | Quartet (q) |

| Aromatic C -H (C2, C4, C6) | 115 - 130 | Singlets (s) |

| Aromatic C -Br (C3) | 122 - 125 | Singlet (s) |

| Aromatic C -CH₂CN (C1) | 130 - 135 | Singlet (s) |

| Aromatic C -OCF₃ (C5) | 148 - 152 | Quartet (q) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Instrument Setup: Use the same tuned and shimmed sample from the ¹H experiment.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low sensitivity and longer relaxation times of ¹³C nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are required compared to ¹H NMR.

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum Analysis

-

Nitrile Stretch (C≡N): This is a highly characteristic and strong, sharp absorption. For aromatic nitriles, it appears in the 2240-2220 cm⁻¹ region.[6][7] This peak is often one of the most easily identifiable features in the spectrum.

-

C-H Stretches:

-

Aromatic C-H stretches appear as a group of medium-to-weak absorptions above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H stretches from the -CH₂- group will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

-

C-F and C-O Stretches: The trifluoromethoxy group will produce very strong and broad absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹. These are due to C-F and C-O-C stretching vibrations.

-

Aromatic C=C Stretches: These appear as a series of medium-to-weak, sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretch is found at low frequencies in the fingerprint region, typically 600-500 cm⁻¹, and may be difficult to assign definitively.

Summary of Predicted IR Data

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Trifluoromethoxy (-OCF₃) | C-F & C-O Stretch | 1300 - 1000 | Very Strong, Broad |

| C-Br | Stretch | 600 - 500 | Medium |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the molecular structure.

Predicted Mass Spectrum Analysis (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is of primary importance. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units. This corresponds to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[8] For this compound, we expect to see peaks at m/z 279 and m/z 281.

-

Major Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation for bromo-aromatics is the loss of the bromine radical, leading to a fragment at m/z 200 ([M-Br]⁺). This peak will not have the bromine isotopic pattern.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group is favorable. This can lead to the formation of a cyanomethyl radical (•CH₂CN) and a bromotrifluoromethoxybenzene cation at m/z 240/242, or more likely, the formation of a tropylium-like ion after rearrangement. A significant peak at m/z 200 ([M-CH₂CN]⁺) is also possible.

-

Loss of Trifluoromethoxy Group: Loss of the •OCF₃ radical would result in a fragment at m/z 194/196.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted Mass Spectrometry Data

| m/z | Assignment | Key Features |

| 279 / 281 | [M]⁺˙ (Molecular Ion) | 1:1 intensity doublet, confirms presence of one Br atom |

| 240 / 242 | [M - CH₂CN]⁺ | 1:1 intensity doublet |

| 200 | [M - Br]⁺ | Single peak, loss of Br isotope pattern |

| 194 / 196 | [M - OCF₃]⁺ | 1:1 intensity doublet |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is amplified to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive framework for the key spectral features of the molecule. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum will confirm the presence of critical functional groups, most notably the nitrile and trifluoromethoxy moieties. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. The protocols and interpretive logic presented here offer a self-validating system for researchers, ensuring both the accuracy and trustworthiness of their findings in the synthesis and application of this and related compounds.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]

-

Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 1976, 402-412. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

University of Wisconsin-Madison. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

The Strategic Role of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the vast array of fluorinated building blocks, 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile emerges as a scaffold of significant interest. This technical guide provides an in-depth analysis of its core attributes, exploring the synergistic effects of its trifluoromethoxy, bromo, and phenylacetonitrile moieties. We will delve into its synthesis, physicochemical properties, and, most critically, its potential applications as a key intermediate in the development of novel therapeutics. By examining structure-activity relationships of analogous compounds, this guide will illuminate the causal connections between the unique structural features of this molecule and its potential to address challenges in metabolic stability, target binding affinity, and overall drug efficacy.

Introduction: The Emergence of Fluorinated Scaffolds in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's properties.[1] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to enhance lipophilicity, improve metabolic stability, and increase binding affinity through unique electronic interactions.[1][2] The trifluoromethoxy group, as present in this compound, offers a distinct advantage over the more common trifluoromethyl group by providing a non-planar, lipophilic, and metabolically stable methoxy isostere. This guide focuses on the specific contributions of the 3-bromo and 5-(trifluoromethoxy) substitution pattern on the phenylacetonitrile core, a versatile template in medicinal chemistry. Phenylacetonitriles are valuable intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3]

Physicochemical Properties and Synthesis

Core Molecular Attributes

This compound is a solid chemical intermediate with the following key properties:

| Property | Value | Reference |

| CAS Number | 1092461-34-1 | [4] |

| Molecular Formula | C9H5BrF3NO | [4] |

| Molecular Weight | 280.05 g/mol | [4] |

| Appearance | Solid | [5] |

| Hazard | Irritant | [4] |

The presence of both a bromine atom and a trifluoromethoxy group significantly influences the molecule's electronic and steric properties, making it a valuable building block for creating diverse chemical libraries for high-throughput screening.

Rationale for Synthetic Strategy

The synthesis of this compound can be approached through established methods for the preparation of functionalized phenylacetonitriles. A plausible synthetic route, based on analogous preparations, is outlined below. The rationale behind this multi-step synthesis is to introduce the key functional groups sequentially onto the benzene ring, culminating in the formation of the acetonitrile moiety.

Caption: Plausible synthetic pathway for this compound.

This proposed synthesis leverages well-understood and scalable reactions, making the target compound accessible for research and development purposes. The starting material, 3-bromo-5-(trifluoromethyl)aniline, is commercially available.[6]

The Role of Key Functional Groups in Medicinal Chemistry

The therapeutic potential of molecules derived from this compound is intrinsically linked to the properties of its constituent functional groups.

The Trifluoromethoxy Group: A Metabolic Shield and Lipophilicity Enhancer

The trifluoromethoxy (-OCF3) group is a powerful tool in drug design due to its unique combination of properties:

-

Metabolic Stability: The strong carbon-fluorine bonds make the -OCF3 group highly resistant to oxidative metabolism, which can significantly increase the half-life of a drug.[1]

-

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1]

-

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[2]

The Bromo Group: A Versatile Handle for Further Functionalization

The bromine atom at the 3-position serves two primary roles:

-

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

-

Synthetic Handle: The bromo group is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a compound series.[7]

The Phenylacetonitrile Moiety: A Precursor to Diverse Pharmacophores

The phenylacetonitrile core is a versatile starting point for the synthesis of numerous biologically active compounds. The nitrile group can be readily converted into other functional groups, such as:

-

Carboxylic acids: by hydrolysis

-

Amines: by reduction

-

Tetrazoles: by reaction with azides, which are often used as bioisosteres for carboxylic acids.

Potential Therapeutic Applications: A Structure-Activity Relationship Perspective

As a Scaffold for Novel Antibacterial Agents

The 3,5-bis(trifluoromethyl)phenyl moiety, which is electronically similar to the 3-bromo-5-(trifluoromethoxy)phenyl group, has been incorporated into pyrazole derivatives that exhibit potent activity against drug-resistant bacteria.[8] For instance, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative with this core structure showed minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against S. aureus, including methicillin-resistant strains (MRSA).[8] The hydrophobic nature of the trifluoromethyl groups was found to be crucial for the observed activity.[8] This suggests that this compound could serve as a valuable starting material for the synthesis of novel antibacterial agents with a similar mechanism of action.

Caption: Conceptual workflow for developing antibacterial agents.

In the Design of Anticancer Therapeutics

The 3-substituted phenyl quinazolinone scaffold is a well-known pharmacophore in the development of anticancer agents. A recent study reported the synthesis of a series of such derivatives, with the most potent compounds exhibiting IC50 values in the low micromolar range against MCF-7 and SW480 cancer cell lines.[9] The electronic and steric properties of the substituent on the 3-phenyl ring were critical for activity. Given the known benefits of the trifluoromethoxy group in enhancing drug-like properties, incorporating the 3-bromo-5-(trifluoromethoxy)phenyl moiety into such scaffolds could lead to the discovery of novel and potent anticancer drugs.

As a Building Block for CNS-Active Compounds

Structure-activity relationship studies on dopamine transporter (DAT) inhibitors have shown that modifications to the aromatic rings of tropane-based ligands can significantly impact their binding affinity and behavioral profiles.[10] The lipophilicity and electronic nature of the substituents play a crucial role. The properties of the 3-bromo-5-(trifluoromethoxy)phenyl group make it an attractive candidate for incorporation into novel ligands targeting CNS receptors and transporters.

Experimental Protocols: A Representative Synthetic Procedure

The following is a generalized, step-by-step protocol for the cyanation of a benzyl bromide, a key step in the synthesis of phenylacetonitriles.

Protocol: Cyanation of 3-Bromo-5-(trifluoromethoxy)benzyl bromide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound.

Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion and Future Perspectives

This compound represents a strategically designed chemical building block with significant potential in medicinal chemistry. The confluence of a metabolically robust and lipophilic trifluoromethoxy group, a versatile bromo-substituent for further chemical elaboration, and a readily transformable nitrile function on a phenylacetonitrile core makes it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. Future research efforts focused on the synthesis and biological evaluation of compound libraries derived from this scaffold are warranted and hold the promise of yielding next-generation drug candidates with improved efficacy and safety profiles.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5129. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]

-

Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (2018). European Journal of Medicinal Chemistry, 144, 544-559. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. (2007). Nuclear Medicine and Biology, 34(5), 565-573. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry, 8, 607. Available at: [Link]

-

Development of Quantitative Structure-Activity Relationships and Its Application in Rational Drug Design. (2007). Current Pharmaceutical Design, 13(34), 3527-3538. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(19), 6649. Available at: [Link]

-

The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Available at: [Link]

-

3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. Available at: [Link]

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry, 19(1), 1-17. Available at: [Link]

-

3,5-Bis(trifluoromethyl)phenylacetonitrile. Seven Chongqing Chemdad Co., Ltd. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. Available at: [Link]

-

3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]

- 6. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylacetonitrile Core: A Technical Guide to the Reactivity of the Nitrile Group

Abstract

Phenylacetonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of this scaffold is largely dictated by the unique electronic and steric environment of the nitrile group, which is activated by the adjacent phenyl ring and the benzylic protons. This in-depth technical guide provides a comprehensive exploration of the nitrile group's reactivity in phenylacetonitriles, offering a blend of mechanistic insights and field-proven experimental protocols. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides a self-validating framework for the described methodologies.

Introduction: The Electronic Landscape of Phenylacetonitrile

The phenylacetonitrile molecule presents a fascinating interplay of electronic effects that govern the reactivity of the nitrile functionality. The electron-withdrawing nature of the cyano group (-C≡N) polarizes the C-C bond, rendering the benzylic protons acidic and the nitrile carbon electrophilic. The adjacent phenyl ring further influences this reactivity profile through resonance and inductive effects, stabilizing anionic intermediates and influencing the regioselectivity of certain reactions. Understanding this electronic landscape is paramount for predicting and controlling the chemical transformations of phenylacetonitriles.

Key Transformations of the Nitrile Group

The nitrile group in phenylacetonitriles is a gateway to a diverse array of functional groups. This section will delve into the most synthetically useful transformations, providing mechanistic explanations and detailed experimental protocols.

Hydrolysis: From Nitrile to Carboxylic Acid and Amide

The hydrolysis of phenylacetonitriles is a cornerstone transformation, yielding valuable products such as phenylacetic acid and phenylacetamide, both of which are key building blocks in the pharmaceutical industry.[1] The reaction can be effectively catalyzed by both acids and bases, with the choice of catalyst and reaction conditions dictating the final product.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide. Further hydrolysis of the amide, typically under more forcing conditions, yields the corresponding carboxylic acid and an ammonium salt.

Mechanism of Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions affords the carboxylate salt, which upon acidic workup, gives the carboxylic acid.

Experimental Protocols for Hydrolysis:

Protocol 2.1.1: Acid-Catalyzed Hydrolysis to Phenylacetic Acid [2]

This method is often preferred for its smooth reaction profile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetonitrile (1 mole equivalent) with a 3-5 molar excess of a strong acid solution (e.g., 70% H₂SO₄ or concentrated HCl).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it onto crushed ice. The phenylacetic acid will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Protocol 2.1.2: Base-Catalyzed Hydrolysis to Phenylacetamide [3]

This protocol allows for the isolation of the intermediate amide.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place benzyl cyanide (1.71 moles) and 800 ml of 35% hydrochloric acid.[4]

-

Reaction Execution: Stir the mixture vigorously at a bath temperature of approximately 40°C.[4] The benzyl cyanide will dissolve within 20-40 minutes, accompanied by a slight exotherm. Maintain the temperature for an additional 20-30 minutes.[4]

-

Workup: Cool the solution and slowly add 800 ml of cold water with stirring, which will cause the phenylacetamide to crystallize.[4]

-

Purification: Cool the mixture in an ice bath for 30 minutes, then filter the crude product by suction and wash with cold water.[4] For higher purity, the wet solid can be stirred with a 10% sodium carbonate solution, filtered, washed with water, and dried.[4]

Table 1: Comparison of Hydrolysis Methods for Phenylacetonitrile

| Method | Catalyst/Conditions | Product | Typical Yield | Advantages | Disadvantages |

| Acid-Catalyzed | H₂SO₄ or HCl, Reflux | Phenylacetic Acid | High | Smooth reaction, good yields.[2] | Corrosive reagents, potential for side reactions. |

| Base-Catalyzed | NaOH or KOH, Reflux | Phenylacetic Acid | High | Effective for large scale. | Often requires harsher conditions for complete hydrolysis. |

| Controlled Hydrolysis | 35% HCl, 40°C | Phenylacetamide | 78-82%[4] | Allows for isolation of the amide intermediate. | Requires careful temperature control. |

| Near-Critical Water | 240-310°C, 1-8 hours | Phenylacetic Acid | High | Green, catalyst-free process.[5] | Requires high-pressure equipment. |

| Ammonia-Assisted | 180-250°C, NH₃(aq) | Phenylacetamide & Phenylacetic Acid | Variable | Simultaneous production of both products.[6] | Requires high-pressure and temperature control. |

Reduction: Synthesis of 2-Phenylethanamine

The reduction of the nitrile group in phenylacetonitrile to a primary amine provides 2-phenylethanamine, a crucial precursor for many pharmaceuticals and biologically active compounds. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Mechanism of Reduction with LiAlH₄:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction proceeds via a two-step nucleophilic addition of hydride ions to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine.

Mechanism of Catalytic Hydrogenation:

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) to facilitate the addition of hydrogen across the carbon-nitrogen triple bond. The reaction typically proceeds through an imine intermediate, which is subsequently hydrogenated to the amine. The presence of ammonia is often beneficial to suppress the formation of secondary amines.[7]

Experimental Protocols for Reduction:

Protocol 2.2.1: Reduction with LiAlH₄

A standard laboratory procedure for small-scale synthesis.

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 mole equivalents) in a dry ethereal solvent (e.g., diethyl ether or THF).

-

Reactant Addition: Slowly add a solution of phenylacetonitrile (1 mole equivalent) in the same dry solvent to the LiAlH₄ suspension, maintaining a gentle reflux.

-

Reaction Execution: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup (Fieser method): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

-

Purification: Filter the mixture and wash the solid with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Distillation under reduced pressure can be used for further purification.

Protocol 2.2.2: Catalytic Hydrogenation with Raney Nickel [7]

A scalable method suitable for industrial applications.

-

Reaction Setup: In a high-pressure autoclave (bomb), place phenylacetonitrile (8.55 moles) and Raney nickel catalyst (1 tablespoon).[7]

-

Ammonia Addition: Introduce liquid ammonia (150 ml) into the sealed bomb.[7] The ammonia helps to minimize the formation of secondary amines.

-

Hydrogenation: Pressurize the bomb with hydrogen to approximately 2000 psi and heat to 120-130°C with shaking.[7] The reduction is typically complete within an hour.

-

Workup: Cool the bomb, vent the excess pressure, and open it. Rinse the contents with ether and filter to remove the catalyst.

-

Purification: Remove the ether by distillation and then fractionally distill the residue under reduced pressure to obtain pure β-phenylethylamine.[7]

Table 2: Comparison of Reduction Methods for Phenylacetonitrile

| Method | Reagent/Catalyst | Product | Typical Yield | Advantages | Disadvantages |

| LiAlH₄ Reduction | LiAlH₄ in ether/THF | 2-Phenylethanamine | High | Versatile and effective. | Pyrophoric reagent, requires careful handling. |

| Catalytic Hydrogenation | Raney Ni, H₂, NH₃ | 2-Phenylethanamine | 83-87%[7] | Scalable, high yielding. | Requires high-pressure equipment. |

| NaBH₄/CoCl₂ | NaBH₄, CoCl₂ in MeOH | 2-Phenylethanamine | Good | Milder conditions than LiAlH₄.[8] | May require longer reaction times. |

| Pd/C Hydrogenation | Pd/C, H₂ | 2-Phenylethanamine | Variable | Effective catalyst.[9] | Catalyst can be expensive. |

Addition of Organometallic Reagents: Ketone Synthesis

The reaction of phenylacetonitrile with Grignard reagents provides a convenient route to ketones. This transformation involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon.

Mechanism of Grignard Reaction:

The Grignard reagent (R-MgX) acts as a strong nucleophile, with the carbanionic 'R' group attacking the nitrile carbon. This addition breaks one of the π-bonds of the nitrile, forming an imine anion which is stabilized as a magnesium salt. Subsequent acidic hydrolysis of this intermediate liberates the ketone.[10]

Experimental Protocol for Grignard Reaction:

Protocol 2.3.1: Synthesis of a Phenyl Ketone [10]

-

Reaction Setup: In a dry, inert atmosphere, prepare the Grignard reagent by reacting an aryl or alkyl halide with magnesium turnings in dry diethyl ether or THF.

-

Reactant Addition: To the freshly prepared Grignard reagent, slowly add a solution of phenylacetonitrile (1 mole equivalent) in the same dry solvent. A mild exotherm is usually observed.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete reaction.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of an aqueous acid solution (e.g., 10% HCl or H₂SO₄).

-

Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by distillation or chromatography.

Specialized Reductions and Reactions

Beyond the fundamental transformations, the nitrile group of phenylacetonitriles can participate in several other named reactions, leading to a variety of valuable products.

Stephen Reduction: This reaction utilizes tin(II) chloride and hydrochloric acid to reduce nitriles to aldehydes via an iminium salt intermediate.[11][12] The reaction is generally more efficient for aromatic nitriles.[12]

Ritter Reaction: In the presence of a strong acid, nitriles can react with a source of a stable carbocation (e.g., from an alcohol or alkene) to form an N-substituted amide.[13][14]

Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles, catalyzed by a strong base, to form a cyclic α-cyano ketone after hydrolysis.[15] This reaction is a powerful tool for the synthesis of cyclic systems.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides, leading to the formation of five-membered heterocyclic rings.[16]

Visualization of Key Reaction Pathways

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core mechanisms and workflows.

Caption: Mechanisms of Acid and Base-Catalyzed Hydrolysis of Phenylacetonitrile.

Caption: Workflow for the Reduction of Phenylacetonitrile to 2-Phenylethanamine.

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 6. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]